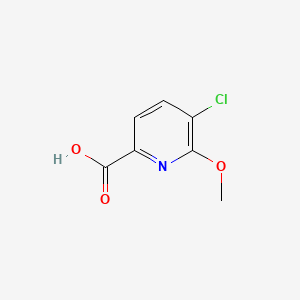

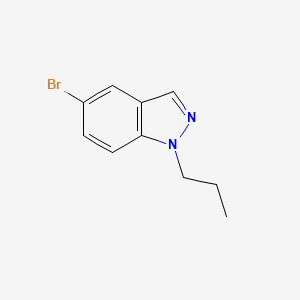

![molecular formula C17H17N3O3 B580418 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253791-44-4](/img/structure/B580418.png)

1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

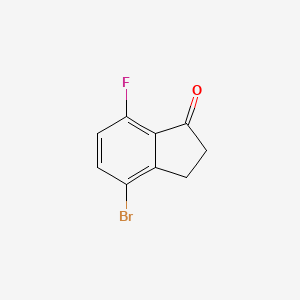

“1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” is a chemical compound with the molecular formula C17H17N3O3 . It’s available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives has been developed . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C17H17N3O3 .Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 311.34 . Other physical and chemical properties like boiling point, melting point, and flash point are not available in the resources .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a compound involved in various chemical syntheses and transformations. Gelling and Wibberley (1969) explored the synthesis of related pyrido-oxazines and their conversion to pyrido[3,4-d]pyrimidines or intermediate 3-aminopyridine-4-carboxamides, highlighting the compound's versatility in creating heterocyclic compounds (Gelling & Wibberley, 1969). Additionally, Player et al. (1994) synthesized 1,3-oxazino[4,5-b]indole-2,4-(1H,9H)-diones and related compounds from similar structures, demonstrating their potential as serine protease inhibitors (Player et al., 1994).

Antimicrobial and Antiinflammatory Applications

Compounds structurally related to this compound have been researched for their antimicrobial and antiinflammatory properties. For instance, Kuroda et al. (1992) synthesized 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides from a similar compound, noting its pronounced effect on antiinflammatory activity (Kuroda et al., 1992). Allehyani (2022) also synthesized novel heteroannulated compounds containing chromenopyridopyrimidines from a related compound, evaluating their antimicrobial effectiveness (Allehyani, 2022).

Catalytic and Biological Activity

Research into similar compounds has revealed insights into catalytic and biological activities. Cahyana et al. (2020) synthesized pyrimido [4,5-d] pyrimidine derivatives, noting their antioxidant activity. This study highlights the compound's potential as a catalyst and its bioactivity (Cahyana et al., 2020). Bobek et al. (1979) synthesized 5-fluoro-1,3-oxazine-2,6(3H)-dione and 5-methyl-1,3-oxazine-2,6(3H)-dione, studying their inhibitory effects on various microorganisms and cell systems, which indicates the potential biomedical applications of structurally similar compounds (Bobek et al., 1979).

Safety and Hazards

Orientations Futures

The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Therefore, “1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” and similar compounds may have potential for future research and development.

Mécanisme D'action

Target of Action

Similar compounds such as pyrimidine derivatives have been known to exhibit a wide range of biological activities .

Mode of Action

Similar compounds have shown to interact with various targets leading to different biological activities .

Biochemical Pathways

Similar compounds have shown to affect various biochemical pathways .

Result of Action

Similar compounds have shown various cellular effects .

Action Environment

It’s important to note that environmental factors can significantly influence the action of a compound .

Propriétés

IUPAC Name |

1-(3-methylbutyl)-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11(2)8-9-20-15-13(16(21)23-17(20)22)10-18-14(19-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARUIMFRYOJONU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

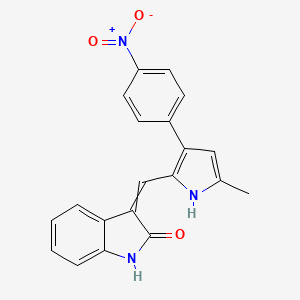

![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)

![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)